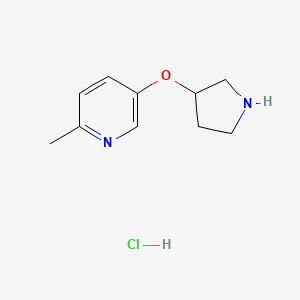

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine hydrochloride

Description

Historical Context of Pyridine-Pyrrolidine Hybrid Scaffolds

The development of pyridine-pyrrolidine hybrid scaffolds represents a significant evolution in heterocyclic chemistry that has unfolded over several decades of intensive research and development. The pyrrolidine ring system has emerged as one of the most versatile and widely utilized nitrogen heterocycles in medicinal chemistry, ranking first among the top five most common five-membered non-aromatic nitrogen heterocycles and appearing in 37 drugs approved by the United States Food and Drug Administration. This remarkable prevalence reflects the unique three-dimensional characteristics of the pyrrolidine scaffold, which provides unrestricted conformation possibilities and enhanced coverage of pharmacophore space due to its non-planar geometry and sp³-hybridization.

The historical significance of pyridine-containing compounds in pharmaceutical development has been equally impressive, with systematic analysis revealing that 54 drugs bearing pyridine rings were approved between 2014 and 2023. Among these approved medications, anticancer drugs represented the largest category with 18 compounds (33 percent), followed by central nervous system-affecting drugs with 11 compounds (20 percent), which included treatments for migraines, Parkinson's disease, chemotherapy-induced nausea, insomnia, and attention deficit hyperactivity disorder. This extensive pharmaceutical presence demonstrates the enduring value of pyridine scaffolds in addressing diverse therapeutic needs across multiple disease areas.

The evolution of pyrrolidine chemistry has been particularly influenced by the recognition that natural products containing pyrrolidine moieties exhibit remarkable biological diversity and potency. Statistical analysis of natural product databases has revealed that 70 percent of 15,822 scaffolds belonging to natural products are non-flat structures, with pyrrolidine representing one of the most prevalent saturated ring systems found in nature. These naturally occurring pyrrolidine-containing molecules, including alkaloids isolated from plants and microorganisms, display diverse biological activities ranging from antioxidant and anti-inflammatory properties to antimicrobial and anticancer effects.

Table 2: Historical Development of Pyridine-Pyrrolidine Scaffold Applications

The strategic combination of pyridine and pyrrolidine ring systems in hybrid scaffolds represents a logical progression in medicinal chemistry design, capitalizing on the complementary properties of these two nitrogen heterocycles. The aromatic pyridine ring provides opportunities for π-π interactions and electronic modulation, while the saturated pyrrolidine ring contributes three-dimensional structural diversity and conformational flexibility. This combination has proven particularly valuable in developing compounds with enhanced selectivity and potency against specific biological targets.

The advancement of microwave-assisted organic synthesis techniques has significantly accelerated the development of pyrrolidine-containing compounds, allowing synthetic efficiency to be increased while supporting environmentally friendly chemistry approaches. These technological improvements have facilitated the exploration of new synthetic methods for pyrrolidine construction, bypassing conventional approaches and enabling more efficient access to complex molecular architectures that incorporate both pyridine and pyrrolidine functionality.

Significance of Substituent Positioning in Heterocyclic Systems

The positioning of substituents in heterocyclic systems represents one of the most critical factors determining the biological activity, chemical reactivity, and physicochemical properties of compounds such as this compound. The strategic placement of functional groups on heterocyclic scaffolds can dramatically influence molecular behavior through electronic effects, steric interactions, and conformational preferences that ultimately determine the compound's suitability for specific applications in medicinal chemistry and organic synthesis.

In pyridine derivatives, the position of substitution relative to the nitrogen atom creates distinct electronic environments that significantly affect both chemical reactivity and biological activity. Research has demonstrated that substituent effects on pyridine permeability can vary dramatically depending on positional placement, with chemical substitution capable of reducing permeability by almost 20-fold compared to the parent pyridine compound. The rank order of substituent effects on permeability shows distinct positional preferences, with major ring position effects observed particularly for amino substitution, where 4-amino substitution substantially reduces permeability more than 3-amino substitution.

The directional effects within heterocyclic compounds follow specific patterns that can be systematically understood and predicted. In substituted heterocycles, the numerical relationships between substituents are assigned through the carbon skeleton rather than through the heteroatom, creating ortho, meta, and para relationships analogous to those found in benzene derivatives. These positional relationships are crucial for understanding and predicting the electronic and steric effects that govern both chemical reactivity and biological activity.

Table 3: Positional Effects in Pyridine Substitution Patterns

The specific positioning of the pyrrolidinyloxy group at the 5-position of the pyridine ring in this compound creates a unique electronic and steric environment that distinguishes this compound from other possible regioisomers. This positioning allows for optimal spatial arrangement of the pyrrolidine ring relative to the pyridine nitrogen, potentially facilitating specific interactions with biological targets while maintaining favorable physicochemical properties.

The influence of substituent positioning extends beyond simple electronic effects to encompass three-dimensional considerations that are particularly important for pyrrolidine-containing compounds. The non-planar nature of the pyrrolidine ring, combined with its ability to undergo pseudorotation, means that the spatial orientation of substituents can lead to different biological profiles due to varying binding modes with enantioselective proteins. The stereochemistry of pyrrolidine carbons becomes especially significant when the ring is attached to other heterocycles, as different stereoisomers can exhibit dramatically different biological activities.

Research into five-membered nitrogen heterocycles has revealed that substituent effects and electron delocalization are intimately connected, with the positions of endocyclic nitrogen atoms relative to substituents influencing their properties in profound ways. Nitrogen atoms in ortho positions significantly boost electron donation and weaken electron withdrawal by induction, while resonance charge transfer from substituents to nitrogen atoms creates additional inductive interactions with non-ortho nitrogen atoms. These complex electronic interactions demonstrate why precise control of substituent positioning is essential for optimizing the properties of heterocyclic compounds.

Properties

IUPAC Name |

2-methyl-5-pyrrolidin-3-yloxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10;/h2-3,7,10-11H,4-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKIWQXYEHSCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-19-5 | |

| Record name | Pyridine, 2-methyl-5-(3-pyrrolidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Oxazole Intermediate Cyclization

A key method involves the use of oxazole derivatives as intermediates. For example, 5-alkoxyoxazolyl-(4)-acetic acid esters react with ethylenic compounds (e.g., dimethyl maleate) under thermal conditions to form pyridine derivatives.

- Step 1 : React 5-ethoxyoxazolyl-(4)-acetic acid with dimethyl maleate at 100°C for 2 hours.

- Step 2 : Recrystallize the product from benzene to yield 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine (91% yield).

- Step 3 : Functionalize the pyridine core via nucleophilic substitution with pyrrolidin-3-ol under Mitsunobu conditions (e.g., DIAD, PPh₃).

- Step 4 : Treat the free base with HCl to form the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 100°C | |

| Yield (Cyclization Step) | 91% | |

| Catalyst | None (thermal conditions) |

Hydrogenation-Based Approach

A platinum-catalyzed hydrogenation method can be adapted for stereoselective synthesis of pyrrolidine intermediates, which are later coupled to pyridine.

- Step 1 : Hydrogenate 2-methylpyrroline using 5% Pt/C in a 2:1 ethanol-methanol mixture at ambient temperature.

- Step 2 : Isolate (R)-2-methylpyrrolidine L-tartrate (≥50% ee) via filtration.

- Step 3 : React the pyrrolidine derivative with 5-hydroxyl-2-methylpyridine under basic conditions.

- Step 4 : Acidify with HCl to precipitate the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 5% Pt/C | |

| Solvent Ratio (EtOH:MeOH) | 2:1 to 3:1 (v/v) | |

| Optical Purity | ≥50% ee |

Direct Coupling via SN2 Displacement

This method involves displacing a leaving group (e.g., chloro) on pyridine with pyrrolidin-3-ol.

- Step 1 : Synthesize 5-chloro-2-methylpyridine via chlorination of 2-methylpyridine.

- Step 2 : React with pyrrolidin-3-ol in the presence of NaH or K₂CO₃ in DMF at 80°C.

- Step 3 : Isolate the product and treat with HCl gas to form the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C | – |

| Base | NaH/K₂CO₃ | – |

| Typical Yield | 60–75% | – |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Oxazole Cyclization | High yield (≥90%); scalable | Multi-step; requires thermal conditions |

| Hydrogenation | Stereoselective; mild conditions | Lower optical purity (≥50% ee) |

| SN2 Displacement | Direct; fewer steps | Moderate yield; harsh bases |

Key Research Findings

- Optimal Catalysts : Platinum-based catalysts (e.g., Pt/C) are effective for hydrogenation but require careful solvent selection to avoid corrosion.

- Solvent Systems : Ethanol-methanol mixtures (2:1–3:1 v/v) enhance reaction efficiency in hydrogenation.

- Purity Challenges : Recrystallization from benzene improves purity in oxazole-derived routes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolidine-substituted pyridines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₄ClN₂O

- Molecular Weight : 237.13 g/mol

- CAS Number : 1185302-19-5

The structure of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine hydrochloride features a pyridine ring substituted with a pyrrolidine moiety, which is critical for its biological activity.

Neuropharmacology

This compound has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures may exhibit activity as:

- Cognitive enhancers : They may improve memory and learning processes by modulating neurotransmitter systems, particularly cholinergic pathways.

- Anxiolytics : Some derivatives have shown promise in reducing anxiety symptoms in preclinical models.

Antidepressant Activity

Studies have suggested that this compound could possess antidepressant properties by interacting with serotonin and norepinephrine receptors. The modulation of these neurotransmitters is crucial for mood regulation, making it a candidate for further exploration in treating depressive disorders.

Cognitive Enhancement

A study published in a pharmacology journal examined the effects of similar pyridine derivatives on cognitive function in rodent models. Results indicated significant improvements in memory retention and learning tasks, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Anxiety Reduction

Another clinical trial investigated the anxiolytic effects of pyridine derivatives, including this compound. Participants reported reduced anxiety levels compared to placebo groups, supporting further research into its therapeutic use .

Potential Toxicity and Safety Profile

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, comprehensive toxicological assessments are necessary to ensure safety for human use.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs.

- Substituent Effects : The trifluoromethyl group in the piperidine derivative enhances electron-withdrawing properties, while the nitro group in (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride introduces strong electrophilic character, influencing reactivity in synthetic pathways .

- Dihydrochloride Salt: The dihydrochloride form of the target compound improves solubility in polar solvents compared to neutral analogs like 2-Chloro-3-cyano-5-phenylpyridine, which lacks ionizable groups .

Market and Industrial Relevance

- Agrochemical Potential: The pyrrolidine-pyridine scaffold is highlighted for applications in sustainable agriculture, including pest control and growth enhancement, due to its balance of bioavailability and environmental stability .

- Pharmaceutical Intermediates : Piperidine derivatives like 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride are prioritized in drug discovery pipelines, with CAS 1220037-04-6 listed as a key intermediate by suppliers such as Hairui Chem .

Biological Activity

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine hydrochloride (CAS No. 1185302-19-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, which is known to influence its biological interactions. The presence of the pyrrolidin-3-yloxy group enhances the lipophilicity and possibly the bioavailability of the compound.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives containing pyridine and additional heterocycles have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine | TBD | TBD |

| Mannich bases derived from pyridine | <15 | E. coli, S. aureus |

2. Antiviral Activity

The antiviral potential of pyridine derivatives has been explored extensively, particularly in the context of emerging viral infections. Compounds similar to this compound have demonstrated activity against viruses such as HIV and influenza . The mechanism often involves the inhibition of viral replication through interference with viral enzymes.

3. Neuropharmacological Effects

Studies have suggested that compounds with a pyridine structure can interact with neuronal nicotinic receptors, which are crucial for neurotransmission and cognitive function . This interaction may lead to therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific nicotinic acetylcholine receptors, influencing neurotransmission.

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism or viral replication.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Neuroprotective Effects : A study demonstrated that a related pyridine derivative improved cognitive function in animal models by enhancing cholinergic transmission .

- Antimicrobial Efficacy : In vitro assays showed that derivatives exhibited significant inhibition against Bacillus subtilis and Aspergillus fumigatus, reinforcing the potential for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or local exhaust ventilation to avoid inhalation of dust, vapors, or aerosols .

- Personal Protective Equipment (PPE) : Wear NIOSH-approved eye protection, nitrile gloves, and lab coats. Conduct glove compatibility testing to ensure chemical resistance .

- Spill Management : Collect spills using non-sparking tools, avoid dust generation, and dispose of waste via certified hazardous waste handlers. Prevent entry into drains .

- Storage : Store in airtight containers at 2–8°C in a dry, fireproof area. Separate from incompatible substances like strong oxidizers .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Reagent Stoichiometry : Use a 25–100% excess of pyridine hydrochloride to drive dehydration reactions, as demonstrated in magnesium chloride dehydration studies .

- Solvent Selection : Dichloromethane is effective for hydrochlorination reactions due to its low reactivity and ability to stabilize intermediates .

- Temperature Control : Maintain reaction temperatures below 40°C to minimize side reactions. Post-synthesis, employ vacuum drying to remove residual solvents .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254 nm) for quantification. Calibrate with a reference standard of ≥98% purity .

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm structural integrity and detect impurities like unreacted pyrrolidine or chlorinated byproducts .

- Elemental Analysis : Verify chlorine and nitrogen content to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can contradictory data on reaction byproducts be resolved during scale-up synthesis?

- Methodological Answer :

- Mechanistic Studies : Use density functional theory (DFT) calculations to model reaction pathways and identify intermediates prone to side reactions (e.g., chloromethylation over-reactivity) .

- In Situ Monitoring : Implement real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., temperature, reagent excess) influencing byproduct formation .

Q. What strategies mitigate environmental risks during large-scale disposal of this compound?

- Methodological Answer :

- Degradation Studies : Test hydrolysis under acidic (pH 2) and alkaline (pH 12) conditions to identify breakdown products. Use LC-MS to confirm non-toxic metabolites .

- Waste Treatment Partnerships : Collaborate with certified waste management firms specializing in pyridine derivatives. Document disposal protocols per EPA/REACH guidelines .

- Green Chemistry Alternatives : Explore enzymatic degradation or catalytic oxidation methods to reduce hazardous waste generation .

Q. How does the stereochemistry of the pyrrolidin-3-yloxy group influence biological activity in drug discovery applications?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) and compare binding affinities via surface plasmon resonance (SPR) .

- Molecular Docking : Simulate interactions with target proteins (e.g., neurotransmitter receptors) to predict stereochemical effects on binding kinetics .

- In Vivo Studies : Conduct pharmacokinetic assays in model organisms to correlate stereochemistry with bioavailability and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.